Technical Profile: N-(3-aminophenyl)pyridine-2-carboxamide
Technical Profile: N-(3-aminophenyl)pyridine-2-carboxamide
This technical guide details the properties, synthesis, and applications of N-(3-aminophenyl)pyridine-2-carboxamide (CAS: 90209-80-6), a critical bidentate ligand scaffold and pharmacophore intermediate.
Scaffold for C-H Activation & Epigenetic Modulators
Executive Summary
N-(3-aminophenyl)pyridine-2-carboxamide (synonyms: N-(3-aminophenyl)picolinamide) is a functionalized heteroaromatic amide primarily utilized in two high-impact sectors of chemical research: transition-metal catalysis and medicinal chemistry .
Structurally, it features a pyridine-2-carboxamide (picolinamide) "head" capable of bidentate chelation, coupled to an aniline "tail" at the meta-position. This unique geometry makes it an ideal removable directing group for Palladium-catalyzed C-H activation and a privileged scaffold for Class I Histone Deacetylase (HDAC) inhibitors (Benzamide class).
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| IUPAC Name | N-(3-aminophenyl)pyridine-2-carboxamide |
| CAS Number | 90209-80-6 |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Amide NH), ~4.0 (Aniline NH₂) |
| LogP | ~1.2 (Predicted) |
| Storage | 2–8°C, desiccated; Protect from light (aniline oxidation risk) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Pyridine Nitrogen (
): A soft Lewis base donor. -
Amide Linkage: Provides a rigid spacer and secondary coordination site (
or ). -
Meta-Aniline (
): A reactive handle for further derivatization (e.g., urea formation, alkylation) without interfering with the picolinamide chelating pocket.
Synthesis & Characterization Protocol
Synthesis Strategy (Mono-Amidation)
The primary challenge in synthesizing this compound is preventing the formation of the bis-amide (where both amine groups of the phenylenediamine react). This is controlled by using a large excess of the diamine or protecting one amine group.
Reaction Scheme (DOT Visualization):
Figure 1: Selective mono-amidation pathway minimizing bis-amide formation.
Detailed Protocol
-
Activation: Dissolve Picolinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases (formation of acid chloride).
-
Coupling: In a separate flask, dissolve m-phenylenediamine (3.0 eq) and triethylamine (2.0 eq) in DCM. Cool to 0°C.
-
Addition: Slowly add the acid chloride solution to the diamine solution dropwise over 30 minutes. Note: The reverse addition (diamine to acid) favors the bis-product.
-
Workup: Quench with water. Wash the organic layer with saturated
. -
Purification: The excess diamine is water-soluble (if protonated) or polar. Extract the product into EtOAc. If necessary, purify via flash chromatography (Hexane:EtOAc gradient).
Quality Control (Self-Validating Metrics)
-
1H NMR (DMSO-d6):
- 10.5 ppm (s, 1H, Amide NH) – Disappearance indicates hydrolysis.
-
8.7 ppm (d, 1H, Pyridine
-H). -
5.1 ppm (s, 2H, Aniline
) – Broad singlet; verify integration is 2.0 to confirm mono-substitution.
-
Mass Spectrometry: ESI+
.
Mechanism of Action & Applications
As a Ligand in C-H Activation
Picolinamides are "privileged directing groups" in organometallic chemistry. The pyridine nitrogen and the amide nitrogen (deprotonated) form a rigid 5-membered chelate with metals like Palladium (Pd) or Copper (Cu).
-
Mechanism: The metal coordinates to the picolinamide, positioning the catalyst to activate C-H bonds on the attached phenyl ring (ortho to the amine).
-
Utility: This specific scaffold allows researchers to perform C-H functionalization on the phenyl ring and then use the free amine for further coupling, preserving the complexity of the molecule.
As a Pharmacophore (HDAC Inhibition)
This molecule serves as the "Zinc Binding Group" (ZBG) precursor for benzamide-class HDAC inhibitors (e.g., Entinostat analogs).
Signaling Pathway Interaction (DOT Visualization):
Figure 2: Mechanism of HDAC inhibition. The picolinamide moiety mimics the substrate and chelates the catalytic Zinc ion.
-
Selectivity: Benzamide-based inhibitors are generally selective for Class I HDACs (HDAC 1, 2, 3) over Class II.
-
Slow-Binding Kinetics: Unlike hydroxamic acids (SAHA), benzamides often exhibit slow-on/slow-off binding kinetics, leading to prolonged pharmacodynamic effects.
Handling & Safety Guidelines
Stability Concerns[2][4]
-
Oxidation: The primary instability arises from the free aniline (
) group.[1] Exposure to air and light can cause the compound to turn brown (formation of azo/nitroso species). -
Hygroscopicity: The amide bond can hydrolyze under strong acidic/basic conditions, but the picolinamide structure is relatively robust compared to simple amides.
Safety Protocol
-
Toxicity: Treat as a potential mutagen. Phenylenediamines are known sensitizers and potential carcinogens.
-
PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Disposal: Incineration as hazardous organic waste containing nitrogen.
References
-
Directing Group Chemistry: Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Surrogate-Facilitated Functionalization of C(sp3)-H and C(sp2)-H Bonds." Accounts of Chemical Research, 2015. Link
-
HDAC Inhibitor Structure-Activity: Lauffer, B. E., et al. "Histone Deacetylase Inhibitors: The Kinetic Basis of Action." Journal of Biological Chemistry, 2013. Link
-
Synthesis of Picolinamides: Beatty, A., & Bawa, R. "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering, 2012.[2] Link
-
Benzamide Pharmacophores: Methot, J. L., et al. "Exploration of the Benzamide Histone Deacetylase Inhibitor Scaffold." Bioorganic & Medicinal Chemistry Letters, 2008. Link
